1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is an organic compound that features a furan ring, a hydroxypropyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-furylcarbinol with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-(Furan-2-yl)-2-oxopropyl)-3-(4-methoxyphenyl)urea.
Reduction: Formation of 1-(2-(Tetrahydrofuran-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea.
Substitution: Formation of various substituted phenylurea derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the furan and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is unique due to the combination of its furan ring, hydroxypropyl group, and methoxyphenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(19,13-4-3-9-21-13)10-16-14(18)17-11-5-7-12(20-2)8-6-11/h3-9,19H,10H2,1-2H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHIJNZLMMNZHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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